molecular formula C18H17ClN6OS B2646475 (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1172987-67-5

(2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2646475
CAS No.: 1172987-67-5
M. Wt: 400.89
InChI Key: CUSJQLJTDZIHOX-UHFFFAOYSA-N
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Description

The compound (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that features a thiazole ring, a pyrimidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 3-chloroaniline with thioamide to form the thiazole ring. This intermediate is then reacted with pyrimidin-2-ylpiperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

The compound (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine

In medicinal chemistry, (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is investigated for its potential therapeutic applications. It is being explored as a lead compound for developing new drugs targeting specific enzymes and receptors .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength .

Mechanism of Action

The mechanism of action of (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the pyrimidine and piperazine rings can interact with nucleic acids and proteins, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
  • (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone
  • (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)propanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency or selectivity in its biological activities .

Properties

IUPAC Name

[2-(3-chloroanilino)-1,3-thiazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6OS/c19-13-3-1-4-14(11-13)22-18-23-15(12-27-18)16(26)24-7-9-25(10-8-24)17-20-5-2-6-21-17/h1-6,11-12H,7-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSJQLJTDZIHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CSC(=N3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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